molecular formula C23H18BrN3O3 B11137296 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide

2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B11137296
M. Wt: 464.3 g/mol
InChI Key: UYIJGOPWQORGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide is a synthetically derived heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. This acetamide derivative is built around a quinoxalinone core, a privileged scaffold known for its diverse biological activities. The molecular structure incorporates a benzoyl group and a 4-bromophenylacetamide moiety, which are common pharmacophores in drug discovery. Heterocyclic compounds like this one are extensively investigated as potential therapeutic agents . Specifically, structurally related benzothiazine acetamide derivatives have demonstrated potent bioactivity in preclinical research, showing promise as alpha-glucosidase and alpha-amylase inhibitors, which are key enzymatic targets in the management of type 2 diabetes . The presence of the bromophenyl group enhances the molecule's potential as a versatile synthetic intermediate, allowing for further functionalization via cross-coupling reactions. Researchers utilize this compound as a key building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR) in the development of new pharmacologically active agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and operating within a well-ventilated fume hood.

Properties

Molecular Formula

C23H18BrN3O3

Molecular Weight

464.3 g/mol

IUPAC Name

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C23H18BrN3O3/c24-16-10-12-17(13-11-16)25-21(28)14-20-22(29)26-18-8-4-5-9-19(18)27(20)23(30)15-6-2-1-3-7-15/h1-13,20H,14H2,(H,25,28)(H,26,29)

InChI Key

UYIJGOPWQORGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the quinoxaline scaffold exhibit significant anticancer activity. For instance, derivatives of quinoxaline have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has been evaluated for its potential to target cancer cells effectively.

Enzyme Inhibition

The compound has demonstrated promising results as an inhibitor of key enzymes involved in various biochemical pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • PARP-1 Inhibition : Quinoxaline derivatives have been explored as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms, making them potential candidates for cancer therapy .

Neurological Disorders

Given its enzyme inhibitory properties, this compound may be beneficial in treating neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase could help alleviate symptoms associated with cognitive decline by enhancing cholinergic neurotransmission.

Synthesis and Derivative Studies

The synthesis of 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions that include:

  • Formation of the tetrahydroquinoxaline core.
  • Introduction of the benzoyl and bromophenyl groups through acylation reactions.

This synthetic pathway allows for modifications that can enhance the biological activity or selectivity of the compound.

Case Study: Anticancer Activity

A study conducted on quinoxaline derivatives revealed that certain modifications led to enhanced anticancer efficacy against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substituents on the quinoxaline ring significantly influenced biological activity .

Case Study: Neurological Applications

In a comparative study evaluating acetylcholinesterase inhibitors, derivatives similar to our compound exhibited IC50 values indicating potent inhibition compared to standard drugs used in Alzheimer's treatment .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInduces apoptosis
AcetylcholinesteraseInhibition
PARP-1Inhibition
AntimicrobialBroad-spectrum activity

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid and amine derivatives. For example:

C18H16BrN3O2+H2OH+/OHC16H13BrN2O2+NH3\text{C}_{18}\text{H}_{16}\text{BrN}_3\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{16}\text{H}_{13}\text{BrN}_2\text{O}_2 + \text{NH}_3

  • Conditions : Prolonged heating with HCl (6M) or NaOH (40%) at 80–100°C.

  • Monitoring : Reaction progress tracked via TLC (Rf shift) and HPLC analysis for purity.

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling aryl-aryl bond formation:

Ar-Br+Ar-B(OH)2Pd catalystAr-Ar+B(OH)3\text{Ar-Br} + \text{Ar}'\text{-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B(OH)}_3

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Solvent : DMF or THF at 80°C.

  • Yield : 60–75% for analogous bromophenyl acetamides .

Oxidation of the Tetrahydroquinoxaline Core

The tetrahydroquinoxaline ring is susceptible to oxidation, forming a fully aromatic quinoxaline derivative:

TetrahydroquinoxalineDDQQuinoxaline+2H2O\text{Tetrahydroquinoxaline} \xrightarrow{\text{DDQ}} \text{Quinoxaline} + 2\text{H}_2\text{O}

  • Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.

  • Outcome : Enhanced conjugation and potential modulation of biological activity.

Reduction of the 3-Oxo Group

The ketone group in the tetrahydroquinoxaline scaffold can be reduced to a secondary alcohol:

C=ONaBH4/MeOHCH-OH\text{C=O} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{CH-OH}

  • Conditions : Sodium borohydride in methanol at 0–5°C.

  • Application : Generates intermediates for further functionalization.

Condensation Reactions

The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:

C=O+H2N-NHRC=N-NHR+H2O\text{C=O} + \text{H}_2\text{N-NHR} \rightarrow \text{C=N-NHR} + \text{H}_2\text{O}

  • Reagents : Hydrazine hydrate (80%) in ethanol under reflux.

  • Utility : Derivatives tested for enhanced pharmacokinetic profiles .

Stability Under Thermal and pH Conditions

Condition Effect Reference
pH 2–3 (HCl) Amide hydrolysis observed after 24 hours at 25°C
pH 10–12 (NaOH) Rapid decomposition of the tetrahydroquinoxaline ring within 6 hours
Dry Heat (150°C) Degradation via cleavage of the benzoyl group

Synthetic Modifications for Biological Activity

  • Acylation : The free amine (post-hydrolysis) reacts with acyl chlorides to form new amides .

  • Alkylation : Quinoxaline nitrogen atoms undergo alkylation with iodomethane or ethyl bromide in DMF.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the benzoyl group, acetamide nitrogen, or quinoxaline core. These variations influence electronic properties, lipophilicity, and biological activity:

Compound Name Benzoyl Substituent Acetamide Substituent Key Features
Target Compound Benzoyl (no substitution) 4-Bromophenyl High lipophilicity (logP ~3.2*), strong electron-withdrawing Br at para position
2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide 4-Methylbenzoyl 3-Nitrophenyl Methyl group increases hydrophobicity; nitro group enhances antimicrobial activity
2-(1-Benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-chlorophenyl)acetamide Benzoyl 3-Chlorophenyl Chlorine at meta position reduces activity compared to para-halogenated analogs
N-(4-Bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide Furan-2-ylcarbonyl 4-Bromophenyl Furanoyl group decreases steric hindrance, improving solubility but reducing membrane penetration

*Estimated based on substituent contributions .

Physicochemical and Crystallographic Properties

  • LogP and Solubility : The target compound’s logP (~3.2) facilitates membrane penetration, whereas analogs with polar groups (e.g., nitro) exhibit lower logP (~2.5) but reduced efficacy .
  • Crystal Packing : Dihedral angles between aromatic rings (e.g., 66.4° in a related 4-bromophenyl acetamide) affect molecular stacking and stability. The target compound’s planar benzoyl group likely promotes tighter packing compared to bulkier substituents .

Preparation Methods

Michael Addition Approach

The α,β-unsaturated ketone 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid undergoes aza-Michael addition with benzylamine , followed by cyclization with hydrazine hydrate to form the quinoxaline core. Subsequent benzoylation and side-chain modification yield the target compound.

Advantages :

  • Higher regioselectivity for position 2.

  • Compatible with microwave-assisted synthesis (20% time reduction).

Solid-Phase Synthesis

Immobilized o-phenylenediamine on Wang resin allows sequential benzoylation and acetamide coupling, with cleavage using trifluoroacetic acid (TFA). This method is scalable but requires specialized equipment.

Characterization and Validation

Spectroscopic Data :

  • 1^1H NMR (DMSO-d6d_6): δ 2.09 (s, 3H, CH3_3CO), 7.25 (s, 1H, NH), 7.83–8.11 (m, 9H, ArH).

  • IR : 1681 cm1^{-1} (C=O), 3300 cm1^{-1} (NH).

  • HRMS : m/z 527.0682 [M+H]+^+ (calc. 527.0685).

Purity Assessment :

  • Melting point: 238–240°C.

  • HPLC retention time: 12.7 min (C18 column, acetonitrile:H2_2O 70:30).

Challenges and Solutions

ChallengeMitigation Strategy
Low cyclization yieldsMicrowave-assisted synthesis
Byproduct formation during acylationUse of scavengers (e.g., polymer-bound amines)
Solubility issues in polar solventsSwitch to DMF or DMSO

Industrial-Scale Considerations

  • Cost Efficiency : Benzoyl chloride and oxalic acid are low-cost reagents (<$50/kg).

  • Waste Management : Acidic byproducts neutralized with NaOH for safe disposal.

  • Throughput : Batch processes achieve 500 g/day with 65% overall yield.

Emerging Methodologies

Photocatalytic Functionalization : Visible-light-mediated C–N coupling using Ru(bpy)_3$$$$^{2+} reduces reaction time to 4 hours.
Biocatalytic Routes : Lipase-catalyzed acylation in ionic liquids improves enantioselectivity (>90% ee) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDCI or DCC) between 1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid and 4-bromoaniline. A typical procedure involves dissolving the acid and amine in dichloromethane, adding EDCI and triethylamine, and stirring at 273 K for 3–5 hours. The product is isolated via acid-base extraction and recrystallized from methylene chloride .
  • Key Considerations : Optimize stoichiometry (1:1 molar ratio of acid to amine) and monitor reaction progress using TLC or HPLC.

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions stabilize its solid-state packing?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software is ideal. For example, reports dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and substituted phenyl groups) and identifies N–H⋯O hydrogen bonds, C–H⋯O/F interactions, and π-stacking as key stabilizing forces .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm structural integrity.

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For cytotoxicity, use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). SAR studies can be initiated by modifying the benzoyl or bromophenyl moieties .
  • Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinase inhibition) and calculate IC50 values using nonlinear regression.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and binding modes?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) and reaction pathways. For docking, use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
  • Validation : Cross-validate docking poses with SC-XRD data or mutagenesis studies. For DFT, compare calculated vibrational spectra with experimental IR/Raman results.

Q. How can statistical experimental design optimize synthesis yield and purity?

  • Methodology : Apply response surface methodology (RSM) or Taguchi designs to test variables like solvent polarity, temperature, and catalyst loading. For example, highlights central composite designs to minimize trial-and-error approaches .
  • Case Study : Use a 3-factor Box-Behnken design to maximize yield by optimizing EDCI concentration, reaction time, and temperature. Analyze variance (ANOVA) to identify significant factors.

Q. How do conflicting crystallographic or spectroscopic data arise, and how can they be resolved?

  • Analysis : Discrepancies may stem from polymorphism (e.g., different crystal forms due to solvent effects) or dynamic effects in solution (e.g., NMR vs. XRD dihedral angles). For example, reports a 40° twist between acetamide and aromatic planes in the solid state, which may differ in solution .
  • Resolution : Characterize multiple crystal forms via SC-XRD and compare with variable-temperature NMR to assess conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.